molecular formula C9H11N3O2S B11525274 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 5681-22-1

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11525274
CAS No.: 5681-22-1
M. Wt: 225.27 g/mol
InChI Key: BNDDABFHBILUOP-UHFFFAOYSA-N
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Description

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and antimicrobial discovery. This molecule features the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold, a fused bicyclic system known for its unique electronic properties and potential to interact with a range of biological targets. The structure incorporates a 7-hydroxy group and a 2-isobutyl substituent, modifications that can be strategically explored to optimize physicochemical properties such as lipophilicity and metabolic stability, thereby influencing the compound's overall bioavailability and efficacy. Compounds based on the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core have demonstrated significant promise in scientific research for their biological activities. Recent studies highlight that this chemotype exhibits potent effects against biofilm-forming pathogens, which are a major cause of persistent and chronic infections. Related analogues have shown the ability to disrupt pre-formed biofilms in both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans , with some derivatives exhibiting minimal toxicity in preliminary in vivo models. This positions them as valuable chemical tools for investigating novel anti-virulence strategies. The broader class of 1,3,4-thiadiazole derivatives is recognized for a wide spectrum of pharmacological activities, including antibacterial and antifungal properties, making them a privileged scaffold in the development of new therapeutic agents and plant protection products. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

CAS No.

5681-22-1

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

7-hydroxy-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2S/c1-5(2)3-7-11-12-8(14)4-6(13)10-9(12)15-7/h4-5,13H,3H2,1-2H3

InChI Key

BNDDABFHBILUOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=O)C=C(N=C2S1)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : p-Toluenesulfonic acid (PTSA) in acetonitrile.

  • Temperature : Reflux (80–85°C) for 50–60 minutes.

  • Molar Ratios : 1:1:1 stoichiometry of 2-amino-1,3,4-thiadiazole, acetylacetone, and isobutyl aldehyde.

The reaction mechanism begins with the Knoevenagel condensation of acetylacetone and isobutyl aldehyde, forming a β,γ-unsaturated diketone intermediate. This intermediate undergoes nucleophilic attack by the amino group of 2-amino-1,3,4-thiadiazole, followed by cyclodehydration to yield the fused thiadiazolo-pyrimidinone core.

Table 1. Key Reaction Parameters and Yields

ComponentRoleQuantity (mmol)Yield (%)
2-Amino-1,3,4-thiadiazoleNucleophile10.080
AcetylacetoneActive methylene20.0
Isobutyl aldehydeElectrophilic partner10.0
PTSAAcid catalyst15.0

Alternative Synthetic Pathways

Post-Functionalization of Preformed Thiadiazolo-Pyrimidinones

A less common approach involves introducing the isobutyl group after constructing the thiadiazolo-pyrimidinone core. For example, 7-hydroxy-thiadiazolo[3,2-a]pyrimidin-5-one can be alkylated at position 2 using isobutyl bromide under basic conditions. However, this method suffers from regioselectivity challenges and lower yields (~50%) compared to the three-component route.

Solid-Phase Synthesis

Recent advances in solid-supported catalysis have enabled the synthesis of similar heterocycles using silica-immobilized PTSA. While this method reduces catalyst loading and simplifies purification, its applicability to aliphatic aldehydes like isobutyl aldehyde remains underexplored.

Mechanistic Insights and Side Reactions

The three-component reaction’s success hinges on suppressing aldol self-condensation of isobutyl aldehyde. Excess acetylacetone (2:1 ratio relative to aldehyde) mitigates this side reaction by favoring cross-condensation. Additionally, the use of aprotic solvents like acetonitrile prevents hydrolysis of the intermediate enone.

Scheme 1. Proposed Mechanism for Thiadiazolo-Pyrimidinone Formation

  • Knoevenagel Condensation :
    Acetylacetone+RCHOPTSACH3C(O)CH=C(R)O\text{Acetylacetone} + \text{RCHO} \xrightarrow{\text{PTSA}} \text{CH}_3\text{C(O)CH=C(R)O}

  • Nucleophilic Attack :
    Enone+2-Amino-thiadiazoleMichael Adduct\text{Enone} + \text{2-Amino-thiadiazole} \rightarrow \text{Michael Adduct}

  • Cyclodehydration :
    AdductΔThiadiazolo-Pyrimidinone+H2O\text{Adduct} \xrightarrow{\Delta} \text{Thiadiazolo-Pyrimidinone} + \text{H}_2\text{O}

Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy :

    • νC=O\nu_{\text{C=O}}: 1728 cm⁻¹ (pyrimidinone carbonyl).

    • νC=N\nu_{\text{C=N}}: 1610 cm⁻¹ (thiadiazole ring).

    • νOH\nu_{\text{OH}}: 3200–3400 cm⁻¹ (broad, 7-hydroxyl group).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.05 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).

    • δ 2.45 (m, 1H, CH(CH₃)₂).

    • δ 6.20 (s, 1H, H-6).

    • δ 11.30 (s, 1H, 7-OH).

  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 22.5 (CH(CH₃)₂).

    • δ 28.1 (CH(CH₃)₂).

    • δ 165.4 (C=O).

    • δ 158.9 (C=N).

  • Mass Spectrometry :

    • ESI-MS (m/z): 253.1 [M+H]⁺ (calculated for C₉H₁₂N₄O₂S) .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of thiadiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various bacteria and fungi. Specific derivatives have shown effectiveness against pathogens such as Streptococcus faecalis and Lactobacillus casei, suggesting potential applications in developing new antibiotics or antifungal agents .

2. Anticancer Properties
Thiadiazolo-pyrimidines have been investigated for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The structure-activity relationship (SAR) analyses indicate that modifications to the thiadiazole ring can enhance cytotoxicity against cancer cell lines.

3. Anti-inflammatory Effects
Certain derivatives of 7-hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been explored for their anti-inflammatory properties. These compounds may inhibit the release of pro-inflammatory mediators, providing a basis for their potential use in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity
Thiadiazolo-pyrimidine derivatives are known for their herbicidal properties. Research has shown that these compounds can effectively control weed growth without adversely affecting crop plants. For example, this compound has demonstrated selective toxicity against barnyard grass while promoting the growth of rice plants . This selectivity makes it a candidate for developing safer herbicides.

2. Pesticidal Properties
The compound has also been studied for its larvicidal activity against housefly larvae. Laboratory tests indicated that specific concentrations could significantly inhibit larval development, suggesting its potential as an insecticide in pest management strategies .

Biochemical Interactions

1. Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interactions with specific enzymes or receptors in target organisms. For instance, some studies suggest that these compounds may act as enzyme inhibitors or modulators of signaling pathways critical for microbial growth or cancer cell proliferation .

2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazolo-pyrimidine derivatives. Variations in substituents on the thiadiazole ring can lead to significant differences in potency and selectivity for biological targets. This knowledge aids in the design of more effective therapeutic agents and agricultural chemicals .

Case Studies

StudyApplicationFindings
Okabe et al., 1974Larvicidal ActivityDemonstrated effective inhibition of housefly development at specific concentrations .
Kubo et al., 1970Herbicidal ActivityFound selective toxicity against barnyard grass with minimal impact on rice plants .
Recent Anticancer StudiesAnticancer PropertiesReported induction of apoptosis in various cancer cell lines through specific signaling pathway inhibition .

Mechanism of Action

Comparison with Similar Compounds

Hydroxy vs. Methyl/Phenyl Groups

  • 7-Methyl Derivatives: Compounds like 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit potent XO inhibition (IC₅₀ ~0.5–2.0 µM), attributed to hydrophobic interactions with the enzyme’s active site .
  • 7-Phenyl Derivatives : In biofilm dispersal studies, 7-phenyl analogs (e.g., compound 8j) showed superior activity against Gram-negative pathogens compared to 7-methyl or 7-thiophene derivatives. This highlights the importance of aromatic/hydrophobic groups at position 7 for biofilm disruption .

Table 1: Bioactivity of 7-Substituted Analogs

Position 7 Substituent Biological Activity Key Finding Reference
Hydroxy Not reported Theoretical potential for hydrogen bonding; synthesis challenges noted
Methyl XO inhibition IC₅₀ = 0.5–2.0 µM; hydrophobic interactions critical
Phenyl Biofilm dispersal (Gram-negative pathogens) Compound 8j: >80% biofilm inhibition at 10 µM

Substituent Effects at Position 2

Isobutyl vs. Phenoxymethyl/Thiophene Groups

  • 2-Isobutyl : The branched alkyl chain may enhance lipophilicity and membrane permeability but reduce specificity compared to bulkier groups.
  • 2-Phenoxymethyl: Derivatives with this substituent (e.g., Sathisha et al., 2011) showed strong XO inhibition due to π-π stacking and van der Waals interactions with the enzyme’s molybdopterin cofactor .
  • 2-Thiophene : In biofilm-active compounds (e.g., 8n, 8q, 8r), thiophene at position 2 conferred moderate activity, but phenyl groups at position 7 were more impactful .

Table 2: Role of Position 2 Substituents

Position 2 Substituent Core Activity Comparative Advantage/Disadvantage Reference
Isobutyl Underexplored Potential for improved bioavailability; limited activity data N/A
Phenoxymethyl XO inhibition High potency (IC₅₀ < 2 µM); synthetic accessibility
Thiophene Biofilm dispersal Moderate activity; overshadowed by position 7 modifications

Core Scaffold Modifications

Thiadiazolo vs. Oxadiazolo Pyrimidinones

  • [1,3,4]Thiadiazolo[3,2-a]pyrimidin-5-ones : These compounds (e.g., 7-hydroxy-2-isobutyl analog) are less potent against pancreatic cancer (PANC-1 cells, IC₅₀ > 50 µM) compared to oxadiazolo analogs. The sulfur atom in thiadiazolo may reduce electron density, affecting target binding .
  • [1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-ones : Oxygen’s electronegativity enhances interactions with polar residues. Compound 9d (ortho-chlorophenyl) showed IC₅₀ = 7.7 µM against PANC-1, outperforming gemcitabine .

Table 3: Scaffold-Dependent Anti-Cancer Activity

Scaffold Type Hybrid Compound Activity (PANC-1 IC₅₀) Reference
Thiadiazolo 8a-j series >50 µM
Oxadiazolo 9d (ortho-chlorophenyl) 7.7 ± 0.4 µM

Enzymatic Inhibition Spectrum

Xanthine Oxidase vs. Intestinal Alkaline Phosphatase (IAP)

  • XO Inhibition: Thiadiazolo-pyrimidinones with 2-phenoxymethyl/7-methyl groups are well-documented XO inhibitors, with IC₅₀ values in the sub-micromolar range .
  • IAP Inhibition: Derivatives with 2-propylamino/7-trifluoromethyl groups (e.g., IC₅₀ = 310 µM) show moderate IAP inhibition, suggesting substituent-dependent target selectivity .

Biological Activity

7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS # 339012-62-3) is a compound belonging to the class of thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article provides a detailed overview of the biological activity associated with this compound, supported by empirical data and case studies.

  • Molecular Formula : C8H9N3O2S
  • Molecular Weight : 211.24 g/mol
  • Structure : The compound features a thiadiazole ring fused with a pyrimidine structure, which is essential for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microbial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicrobial StrainInhibition Zone (mm)Reference
7-Hydroxy-2-isobutyl-thiadiazoloE. coli15
7-Hydroxy-2-isobutyl-thiadiazoloS. aureus18
7-Hydroxy-2-isobutyl-thiadiazoloC. albicans12

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), researchers observed a dose-dependent reduction in cell viability with IC50 values reported at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Anti-inflammatory Activity

Thiadiazole derivatives are known for their anti-inflammatory properties. The compound has been tested in vitro and in vivo for its ability to inhibit pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects of Thiadiazole Derivatives

CompoundModelCytokine Inhibition (%)Reference
7-Hydroxy-2-isobutyl-thiadiazoloLPS-stimulated macrophagesTNF-α: 70%
7-Hydroxy-2-isobutyl-thiadiazoloCarrageenan-induced edemaIL-6: 60%

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their structural features. Modifications at specific positions on the thiadiazole and pyrimidine rings can enhance or diminish their pharmacological effects. For instance:

  • Substituents at the 7-position significantly impact anticancer potency.
  • The presence of hydroxyl groups enhances solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?

The synthesis typically involves multi-step reactions:

  • Thiadiazole ring formation : Cyclization of precursors (e.g., thioamides or thioureas) with sulfur and nitrogen sources under catalytic conditions .
  • Substitution reactions : Introduction of the isobutyl group at position 2 via alkylation or nucleophilic substitution .
  • Hydroxylation : Oxidation or hydrolysis at position 7 to introduce the hydroxy group, often using acidic or basic conditions . Key intermediates are characterized by NMR and IR spectroscopy to confirm regiochemistry and purity .

Q. How is the structural conformation of this compound validated?

  • X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., flattened boat conformation in fused thiadiazolo-pyrimidine systems) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assigns proton environments and carbon hybridization (e.g., distinguishing aromatic vs. aliphatic carbons) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone moiety) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) improve cyclization efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Reaction monitoring : TLC or HPLC tracks byproduct formation, enabling early intervention to minimize impurities . Reported yields vary (41–78%), suggesting sensitivity to substituent electronics and steric effects .

Q. What strategies address contradictions in reported biological activity data?

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls to reduce variability in IC₅₀ values .
  • Structural analogs : Compare with derivatives (e.g., 7-hydrazinyl or 5-methyl analogs) to isolate pharmacophore contributions .
  • Mechanistic studies : Evaluate enzyme inhibition (e.g., kinase assays) or DNA-binding affinity to resolve conflicting antimicrobial claims .

Q. How does substituent modification impact electronic and steric properties?

  • Electron-withdrawing groups (EWGs) : Increase electrophilicity at the pyrimidinone carbonyl, enhancing reactivity in nucleophilic substitutions .
  • Isobutyl vs. aryl substituents : The isobutyl group at position 2 improves solubility in nonpolar solvents but may reduce π-π stacking in crystal lattices .
  • Hydroxy group : Hydrogen-bonding capability at position 7 influences supramolecular assembly and bioavailability .

Methodological Challenges and Solutions

Q. How to resolve ambiguities in regiochemistry during substitution reactions?

  • NOESY NMR : Correlates spatial proximity of protons to confirm substitution patterns (e.g., distinguishing N- vs. O-alkylation) .
  • Computational modeling : DFT calculations predict thermodynamically favored reaction pathways and transition states .

Q. What analytical methods differentiate polymorphic forms?

  • PXRD : Identifies distinct crystal phases, critical for patenting and formulation .
  • DSC/TGA : Measures thermal stability and phase transitions, ensuring reproducibility in material properties .

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